Cas no 2227764-24-9 (rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol)
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1625954
- rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol
- 2227764-24-9
-
- Inchi: 1S/C10H12FNO/c11-8-4-7(5-12-6-8)9-2-1-3-10(9)13/h4-6,9-10,13H,1-3H2/t9-,10+/m0/s1
- InChI Key: MGTXSKHLLMHTEB-VHSXEESVSA-N
- SMILES: FC1=CN=CC(=C1)[C@@H]1CCC[C@H]1O
Computed Properties
- Exact Mass: 181.090292168g/mol
- Monoisotopic Mass: 181.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 33.1Ų
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1625954-0.05g |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol |
2227764-24-9 | 0.05g |
$924.0 | 2023-07-10 | ||
| Enamine | EN300-1625954-0.1g |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol |
2227764-24-9 | 0.1g |
$968.0 | 2023-07-10 | ||
| Enamine | EN300-1625954-0.25g |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol |
2227764-24-9 | 0.25g |
$1012.0 | 2023-07-10 | ||
| Enamine | EN300-1625954-0.5g |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol |
2227764-24-9 | 0.5g |
$1056.0 | 2023-07-10 | ||
| Enamine | EN300-1625954-1.0g |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol |
2227764-24-9 | 1.0g |
$1100.0 | 2023-07-10 | ||
| Enamine | EN300-1625954-2.5g |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol |
2227764-24-9 | 2.5g |
$2155.0 | 2023-07-10 | ||
| Enamine | EN300-1625954-5.0g |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol |
2227764-24-9 | 5.0g |
$3189.0 | 2023-07-10 | ||
| Enamine | EN300-1625954-10.0g |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol |
2227764-24-9 | 10.0g |
$4729.0 | 2023-07-10 | ||
| Enamine | EN300-1625954-50mg |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol |
2227764-24-9 | 50mg |
$587.0 | 2023-09-22 | ||
| Enamine | EN300-1625954-100mg |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol |
2227764-24-9 | 100mg |
$615.0 | 2023-09-22 |
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol
Introduction to Rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol (CAS No. 2227764-24-9)
Rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2227764-24-9, has garnered considerable attention due to its potential applications in drug development and medicinal research. The presence of a cyclopentanone core appended with a fluorinated pyridine moiety makes it a versatile scaffold for designing novel bioactive molecules.
The stereochemistry of this compound, defined as racemic with an (1R,2S) configuration, plays a crucial role in determining its biological activity. The cyclopentan-1-ol group provides a flexible hinge-like structure, which is often exploited in the design of enzyme inhibitors and receptor modulators. Meanwhile, the 5-fluoropyridin-3-yl substituent introduces electronic and steric effects that can modulate the interactions with biological targets. This combination of structural features has made Rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol a subject of intense interest in synthetic organic chemistry and pharmacology.
Recent advancements in the field of medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design. These heterocycles are known for their ability to enhance metabolic stability, improve binding affinity, and increase oral bioavailability of small-molecule drugs. The incorporation of a 5-fluoropyridinyl group into Rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol not only leverages these advantages but also opens up possibilities for further derivatization to explore new pharmacological profiles.
In the context of current research, Rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol has been investigated as a potential lead compound for various therapeutic applications. For instance, studies have suggested its utility in the development of drugs targeting central nervous system disorders due to its ability to interact with specific neurotransmitter receptors. Additionally, the compound's structural motif has been explored for its anti-inflammatory and anticancer properties. The fluorine atom's electron-withdrawing nature can enhance the compound's lipophilicity, facilitating better membrane penetration and target engagement.
The synthesis of Rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methods. Key steps typically include the construction of the cyclopentane ring followed by functionalization with the fluoropyridine moiety. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high selectivity and yield. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also provide valuable insights into the development of scalable processes for pharmaceutical intermediates.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of Rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol with biological targets. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which may influence its efficacy and selectivity. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict and optimize the pharmacokinetic properties of this compound.
The pharmacological evaluation of Rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol has been conducted through both in vitro and in vivo assays. In vitro studies have demonstrated its interaction with various enzymes and receptors, providing preliminary evidence for its therapeutic potential. For example, inhibitory effects on certain kinases and proteases have been observed, suggesting applications in oncology and inflammatory diseases. In vivo studies further corroborate these findings by showing target engagement and biological activity in animal models.
The future prospects for Rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopentan-1-ol are promising, with ongoing research aimed at optimizing its pharmacological profile through structure-based drug design. By modifying key structural elements such as the cyclopentanone ring or the fluoropyridine substituent, researchers can fine-tune its activity towards specific therapeutic indications. Additionally, exploring analogs of this compound may uncover new mechanisms of action and expand its clinical applicability.
In conclusion, Rac-(1R,2S)-2-(5-fluoropyridin-3-y lcyclopentan - 1 - ol (CAS No. 2227764 - 24 - 9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of stereochemical complexity and functional diversity makes it an attractive scaffold for drug discovery efforts. As research continues to uncover new insights into its biology and synthesis, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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